molecular formula C21H24FN3O2 B2547190 1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1202974-17-1

1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2547190
CAS RN: 1202974-17-1
M. Wt: 369.44
InChI Key: VMTGCBLJQWAKEN-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative that is likely to possess interesting chemical and biological properties due to the presence of a tetrahydroquinoline moiety and a fluorobenzyl group. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties. For example, the first paper discusses the intramolecular charge transfer (ICT) and dual fluorescence observed in a similar tetrahydroquinoline derivative, NTC6, which suggests that the compound may also exhibit such properties .

Synthesis Analysis

The synthesis of related compounds, such as the 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, involves the condensation of amines with substituted phenyl isocyanates under mild conditions . This method could potentially be adapted for the synthesis of this compound by using the appropriate starting materials, such as 4-fluorobenzylamine and an isocyanate derivative of 1-isobutyryl-1,2,3,4-tetrahydroquinoline.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using NMR spectroscopy and elemental analysis . The presence of fluorine in the molecule allows for the use of 19F NMR, which can provide detailed information about the fluorine environment in the compound. The tetrahydroquinoline core is likely to influence the overall conformation and electronic properties of the molecule, as seen in the case of NTC6 .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be diverse. In the context of the second paper, the synthesized ureas showed inhibition activity towards acetylcholinesterase and butyrylcholinesterase . This indicates that the compound may also interact with biological targets, potentially leading to bioactive properties. The ICT behavior observed in NTC6 suggests that the compound may also participate in photochemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a fluorine atom can affect the lipophilicity and electronic properties of the molecule. The tetrahydroquinoline moiety can contribute to the molecule's rigidity and may affect its fluorescence properties, as seen with NTC6 . The urea linkage is a key functional group that can engage in hydrogen bonding, influencing solubility and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

The development of new synthetic methodologies for quinoline and isoquinoline derivatives has been a significant area of research. For instance, studies have focused on the synthesis of quinazoline antifolates, exploring variations of the N10 substituent to understand their impact on biological activity (Jones et al., 1985). These efforts are aimed at creating compounds with enhanced inhibitory effects on key enzymes such as thymidylate synthase, which is crucial for DNA synthesis and cell proliferation.

Biological Evaluation and Potential Therapeutic Uses

The investigation into the biological activities of novel compounds, including their antiproliferative, antimicrobial, and enzyme inhibitory effects, is a cornerstone of medicinal chemistry. For example, novel urea and bis-urea primaquine derivatives have been synthesized and evaluated for their antiproliferative screening against various cancer cell lines, showing promising activity against breast carcinoma MCF-7 cells (Perković et al., 2016). Such studies are essential for identifying new therapeutic agents and understanding their mechanism of action.

Fluorescence Studies and Applications

The design and synthesis of novel fluorophores for labeling and studying biological molecules is another area of significant interest. Research into new fluorophores and their effects on the hybridization of oligodeoxyribonucleotides has provided valuable tools for biological research and diagnostic applications (Singh & Singh, 2007). These compounds offer insights into molecular interactions and processes, contributing to our understanding of complex biological systems.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-14(2)20(26)25-11-3-4-16-12-18(9-10-19(16)25)24-21(27)23-13-15-5-7-17(22)8-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTGCBLJQWAKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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